

molecular weight of 5-Fluoro-2,3-dihydro-1H-inden-1-OL

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Compound of Interest

Compound Name: 5-Fluoro-2,3-dihydro-1H-inden-1-OL

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An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-OL

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological relevance of **5-Fluoro-2,3-dihydro-1H-inden-1-ol**.

Chemical Properties and Data

5-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated derivative of indanol. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its metabolic stability and binding affinity to protein targets.

Table 1: Physicochemical and Spectroscopic Data

Property	Value
Molecular Formula	C ₉ H ₉ FO
Molecular Weight	152.17 g/mol
Appearance	White to off-white solid (predicted)
Melting Point	Not available (requires experimental determination)
Boiling Point	Not available (requires experimental determination)
¹ H-NMR (predicted)	Signals corresponding to aromatic, benzylic, and aliphatic protons.
¹³ C-NMR (predicted)	Signals for nine distinct carbon atoms, including a carbon bearing fluorine and a carbon bearing a hydroxyl group.
Mass Spec (m/z)	[M+H] ⁺ = 153.07 (predicted)
IR Spectroscopy (cm ⁻¹)	Characteristic peaks for O-H stretch (approx. 3200-3600), C-F stretch (approx. 1000-1400), and aromatic C-H stretch.

Experimental Protocols

Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-ol

This protocol details the synthesis of the title compound via the reduction of its corresponding ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one, using sodium borohydride.[\[1\]](#)

Materials:

- 5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoro-1-indanone)
- Methanol (reagent grade)
- Sodium borohydride (NaBH₄)

- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in methanol.
- Cool the resulting solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in portions.
- Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by the slow addition of deionized water.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Purification and Characterization

Purification: The crude **5-Fluoro-2,3-dihydro-1H-inden-1-ol** can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

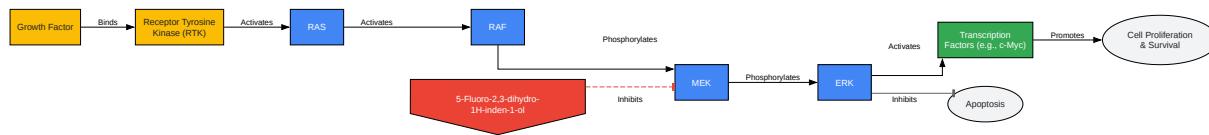
Characterization:

- TLC: To monitor the reaction and assess the purity of the final product.
- Melting Point: To determine the melting point range of the purified solid.
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the compound.
- Mass Spectrometry: To verify the molecular weight of the product.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl group.

Hypothetical Biological Activity and Signaling Pathway

Indanol and its derivatives have been investigated for various biological activities, including anticancer properties. The presence of a fluorine atom can enhance the therapeutic potential of organic molecules. It is hypothesized that **5-Fluoro-2,3-dihydro-1H-inden-1-ol** may exert anti-proliferative effects on cancer cells by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.^{[2][3]}

The MAPK/ERK pathway is a critical signaling route that regulates cell growth, proliferation, and survival.^[4] Its dysregulation is a common feature in many cancers. The proposed mechanism of action for **5-Fluoro-2,3-dihydro-1H-inden-1-ol** involves the inhibition of one or more kinases within this pathway, leading to a downstream reduction in the expression of genes that promote cell cycle progression and an increase in apoptosis.

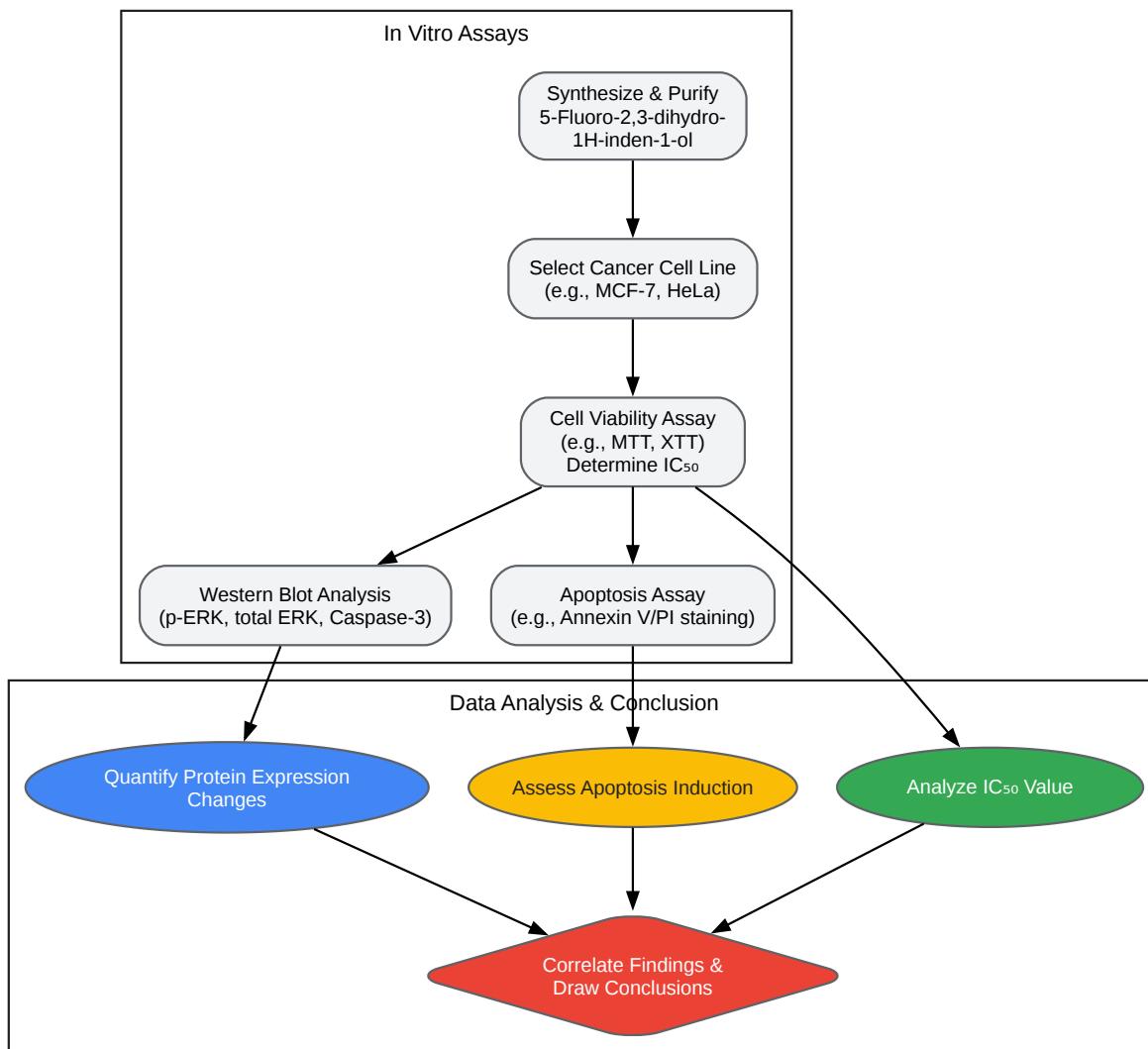


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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Biological Evaluation

To investigate the hypothesized anticancer activity of **5-Fluoro-2,3-dihydro-1H-inden-1-ol**, the following experimental workflow can be employed.

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Caption: Workflow for evaluating anticancer activity.

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